molecular formula C18H15NO4 B12469706 (2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid

(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12469706
M. Wt: 309.3 g/mol
InChI Key: NUIQTDIYZOHOCV-UHFFFAOYSA-N
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Description

(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyanophenoxymethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-cyanophenol with methoxybenzyl chloride to form the intermediate 4-cyanophenoxymethyl-4-methoxybenzene. This intermediate is then subjected to a Heck reaction with acrylate derivatives to yield the final product. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

3-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-17-8-4-13(5-9-18(20)21)10-15(17)12-23-16-6-2-14(11-19)3-7-16/h2-10H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIQTDIYZOHOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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